molecular formula C17H13NO3S B7543472 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester

4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester

Cat. No. B7543472
M. Wt: 311.4 g/mol
InChI Key: MPBJIWSDMVGZMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester, also known as BTOBME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.

Mechanism of Action

The mechanism of action of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester is not fully understood. However, it is believed that 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester interacts with biological systems through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions allow 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester to selectively bind to specific biological targets, making it a useful tool for studying biological systems.
Biochemical and Physiological Effects:
4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester has been shown to exhibit low toxicity and good biocompatibility, making it suitable for various biological applications. Additionally, 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester has been shown to selectively bind to specific biological targets, such as proteins and nucleic acids, making it a useful tool for studying biological processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester in lab experiments is its excellent fluorescent properties. This allows for the imaging of biological systems with high sensitivity and resolution. Additionally, 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester has been shown to exhibit low toxicity and good biocompatibility, making it suitable for various biological applications. However, one of the limitations of using 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester is its relatively high cost compared to other fluorescent probes.

Future Directions

There are several future directions for the research and development of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester. One potential direction is the development of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester-based probes for specific biological targets, such as cancer cells or specific proteins. Additionally, the synthesis of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester derivatives with improved fluorescent properties or biocompatibility could lead to the development of new imaging tools for biological systems. Finally, the development of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester-based materials with specific properties, such as drug delivery or sensing, could have significant applications in various research fields.
Conclusion:
In conclusion, 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. The synthesis of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester is straightforward, and it exhibits excellent fluorescent properties, making it suitable for imaging biological systems. Additionally, 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester has been shown to exhibit low toxicity and good biocompatibility, making it suitable for various biological applications. There are several future directions for the research and development of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester, including the development of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester-based probes and materials with specific properties.

Synthesis Methods

The synthesis of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with benzothiazole-2-amine in the presence of a base such as triethylamine. The reaction yields 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester as a white solid with a high yield. This synthetic route has been optimized to produce 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester with high purity and yield, making it suitable for various research applications.

Scientific Research Applications

4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester has been extensively studied for its potential applications in various research fields. One of the primary applications of 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester is in the development of fluorescent probes for imaging biological systems. 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester has been shown to exhibit excellent fluorescent properties, making it a suitable candidate for imaging applications. Additionally, 4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester has been used as a building block for the synthesis of various functional materials, such as polymers and dendrimers, which have potential applications in drug delivery and sensing.

properties

IUPAC Name

methyl 4-[2-(1,3-benzothiazol-2-yl)-2-oxoethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c1-21-17(20)12-8-6-11(7-9-12)10-14(19)16-18-13-4-2-3-5-15(13)22-16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBJIWSDMVGZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[2-(1,3-benzothiazol-2-yl)-2-oxoethyl]benzoate

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